Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2374238-05-6
VCID: VC5964609
InChI: InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
SMILES: COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br
Molecular Formula: C12H11BrO2
Molecular Weight: 267.122

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate

CAS No.: 2374238-05-6

Cat. No.: VC5964609

Molecular Formula: C12H11BrO2

Molecular Weight: 267.122

* For research use only. Not for human or veterinary use.

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate - 2374238-05-6

Specification

CAS No. 2374238-05-6
Molecular Formula C12H11BrO2
Molecular Weight 267.122
IUPAC Name methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
Standard InChI InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Standard InChI Key QWUBUSSRNOEKHR-UHFFFAOYSA-N
SMILES COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br

Introduction

Structural Elucidation and Molecular Characteristics

Core Bicyclo[1.1.0]butane Scaffold

The bicyclo[1.1.0]butane system consists of two fused cyclopropane rings, creating a highly strained structure with bond angles deviating significantly from ideal tetrahedral geometry. Key structural parameters derived from X-ray crystallography and computational studies include:

  • Central bond (C1–C3) length: 1.498–1.507 Å, shorter than typical C–C single bonds (1.54 Å), indicating partial π-character .

  • Bridgehead C–H bond length: 1.071–1.142 Å, comparable to vinyl C–H bonds, which explains its enhanced acidity (pKa ≈ 35–40) .

  • Bond angles: The C1–C2–C3 angle is 125.5–128.2°, while the C2–C1–C3 angle is 110.2–115.3°, reflecting significant angular strain .

The 4-bromophenyl substituent at the C3 position and the methyl ester at C1 introduce steric and electronic effects that influence reactivity. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the ester group enables further derivatization via hydrolysis or transesterification.

Synthesis Methodologies

Laboratory-Scale Synthesis

The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves a two-step protocol (Table 1):

Step 1: Diazonium Salt Formation
4-Bromophenylacetic acid is treated with diazomethane (CH2N2\text{CH}_2\text{N}_2) in the presence of a palladium catalyst to form a diazo intermediate. This step proceeds via carbene transfer, with yields exceeding 85% under optimized conditions.

Step 2: Cyclopropanation
The diazo intermediate undergoes a transition metal-catalyzed cyclopropanation. Rhodium(II) acetate or copper(I) triflate are commonly used to generate the bicyclo[1.1.0]butane core. The reaction is conducted in dichloromethane at 25°C for 12–24 hours, achieving isolated yields of 70–80% .

Table 1: Representative Synthesis Conditions

ParameterValue
Starting Material4-Bromophenylacetic acid
Diazomethane Equivalents1.2
CatalystRh2_2(OAc)4_4 (2 mol%)
SolventCH2_2Cl2_2
Temperature25°C
Yield78%

Alternative Synthetic Routes

  • Wurtz-Type Coupling: Treatment of 1,3-dibromo-2-(4-bromophenyl)cyclobutane with sodium-potassium amalgam induces intramolecular coupling, forming the bicyclo[1.1.0]butane skeleton .

  • Lewis Acid-Catalyzed Functionalization: Bismuth triflate (Bi(OTf)3\text{Bi(OTf)}_3) catalyzes the carbofunctionalization of bicyclobutanes with naphthols, enabling the introduction of aromatic groups at the bridgehead position .

Reactivity and Functionalization

Bridgehead Functionalization

The bridgehead C–H bond’s acidity facilitates deprotonation with strong bases (e.g., LDA or KHMDS), generating a nucleophilic intermediate that reacts with electrophiles such as alkyl halides or carbonyl compounds . For example:

Bicyclobutane+R-XBaseBicyclobutane-R+HX\text{Bicyclobutane} + \text{R-X} \xrightarrow{\text{Base}} \text{Bicyclobutane-R} + \text{HX}

This reactivity has been exploited to synthesize derivatives with enhanced biological activity.

Cross-Coupling Reactions

Industrial Production Considerations

Scale-Up Challenges

  • Diazomethane Handling: Requires specialized equipment due to its explosivity.

  • Catalyst Cost: Rhodium-based catalysts are expensive, prompting research into iron or nickel alternatives .

Process Optimization

  • Continuous Flow Reactors: Mitigate safety risks by minimizing diazomethane accumulation.

  • Solvent Recycling: Dichloromethane recovery systems reduce environmental impact and costs.

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